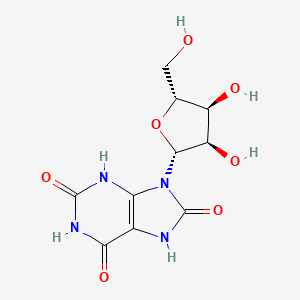

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione

Vue d'ensemble

Description

9-(beta-D-ribofuranosyl)uric acid is a (beta-D-ribofuranosyl)uric acid.

Activité Biologique

The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione , often referred to as a purine analog, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine core modified with a tetrahydrofuran moiety. Its molecular formula is and it has a molecular weight of 299.24 g/mol. The compound's structure includes hydroxyl groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O5 |

| Molecular Weight | 299.24 g/mol |

| CAS Number | 3868-31-3 |

| Storage Conditions | Keep in dark place |

| Biological Classification | Purine analog |

Antiviral Activity

Research indicates that purine analogs can exhibit antiviral properties. A study demonstrated that similar compounds inhibit viral replication through interference with nucleic acid synthesis. The specific mechanism involves the incorporation of the analog into viral RNA or DNA, disrupting normal replication processes .

Anti-cancer Properties

The compound has been investigated for its potential anti-cancer effects. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this purine analog resulted in significant reductions in cell viability in MDA-MB-231 breast cancer cells when compared to untreated controls .

Enzyme Inhibition

The compound demonstrates selective inhibition of certain methyltransferases involved in cellular signaling pathways. For example, it was found to inhibit the activity of CamA (a bacterial adenine methyltransferase), suggesting potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this purine analog can be attributed to several mechanisms:

- Nucleotide Incorporation : The compound mimics natural nucleotides and can be incorporated into RNA/DNA strands.

- Enzyme Inhibition : It selectively inhibits methyltransferases and other enzymes critical for nucleic acid metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against several RNA viruses. Results indicated a dose-dependent inhibition of viral replication with an IC50 value suggesting significant potency compared to standard antiviral agents .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HepG2 and MDA-MB-231). The compound showed a substantial decrease in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours .

Study 3: Methyltransferase Inhibition

Research published in Nature Communications highlighted the compound's ability to inhibit CamA effectively at concentrations as low as 50 µM while maintaining selectivity over mammalian enzymes .

Propriétés

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,11,20)(H2,12,13,18,19)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFDFDQNRIGZOW-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175307 | |

| Record name | 9-N-Ribofuranosyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21082-30-4 | |

| Record name | 9-N-Ribofuranosyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-N-Ribofuranosyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.